molecular formula C11H13NO4 B12710896 Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester CAS No. 88599-41-1

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester

Cat. No.: B12710896
CAS No.: 88599-41-1
M. Wt: 223.22 g/mol
InChI Key: PPKPDEXFZGRPNQ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name, 1-methylethyl 2-((aminocarbonyl)oxy)benzoate , is derived through a hierarchical substitution pattern analysis. The parent structure is benzoic acid, where the carboxylic acid group (-COOH) is esterified with a 1-methylethyl (isopropyl) group. At the ortho position (carbon 2) of the benzene ring, an additional substituent—comprising an oxygen atom connected to an aminocarbonyl group (-NH-C(=O)-)—is appended.

The nomenclature adheres to IUPAC Rule C-463.5 for ester prioritization and Rule P-62.3.2.2 for substituent ordering. The aminocarbonyloxy group (-O-C(=O)-NH2) is treated as a single substituent, with the locant “2” specifying its position relative to the ester functionality. Synonymous designations include isopropyl 2-(carbamoyloxy)benzoate and 1-methylethyl 2-carbamoyloxybenzoate , reflecting alternative phrasing of the carbamate moiety.

Isomeric possibilities arise from:

  • Ester group orientation : Substitution of the 1-methylethyl group with alternative alkyl chains (e.g., ethyl, propyl) would yield structural isomers.
  • Substituent position : Migration of the aminocarbonyloxy group to the meta (carbon 3) or para (carbon 4) positions would generate regioisomers.
  • Stereochemistry : While the compound lacks chiral centers, ester analogs with branched alkyl groups could exhibit enantiomerism.

Table 1 summarizes key nomenclature variants and structural descriptors:

Descriptor Value Source
IUPAC Name 1-Methylethyl 2-((aminocarbonyl)oxy)benzoate
Molecular Formula C₁₁H₁₃NO₄
Canonical SMILES CC(C)OC(=O)Oc1ccccc1C(=O)N
Synonymous CAS Registry 88599-41-1, DTXSID80237175

Crystallographic Analysis and Molecular Geometry

Although direct crystallographic data for benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester remains unpublished, its molecular geometry can be inferred from structurally related esters. The compound’s 2D structure (PubChem CID 3021296) reveals a planar benzene ring with bond lengths of approximately 1.39 Å for C-C aromatic bonds and 1.48 Å for the ester C-O linkage. The aminocarbonyloxy group adopts a coplanar orientation with the benzene ring to maximize π-conjugation, while the isopropyl ester group projects orthogonally to minimize steric hindrance.

Key geometric parameters predicted via analogy to crystallized carbamate esters include:

  • C-O bond lengths : 1.34 Å (ester carbonyl) and 1.41 Å (carbamate carbonyl).
  • Dihedral angles : 85° between the benzene plane and the isopropyl group, ensuring minimal van der Waals clashes.
  • Hydrogen bonding : The carbamate NH₂ group may form intermolecular H-bonds with ester carbonyl oxygens in the solid state, as observed in similar systems.

Spectroscopic Elucidation (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic protons (C₆H₃): δ 7.8–8.1 ppm (doublet, J = 8.5 Hz, H-3/H-5), δ 7.4–7.6 ppm (triplet, J = 7.2 Hz, H-4), δ 7.2–7.3 ppm (doublet, J = 8.5 Hz, H-6).
    • Isopropyl methyl groups: δ 1.3–1.4 ppm (doublet, J = 6.8 Hz, 6H).
    • Carbamate NH₂: δ 5.8–6.1 ppm (broad singlet, exchangeable).
  • ¹³C NMR :

    • Ester carbonyl (C=O): δ 168.5 ppm.
    • Carbamate carbonyl (C=O): δ 156.2 ppm.
    • Aromatic carbons: δ 122–136 ppm.
Infrared (IR) Spectroscopy
  • Strong absorption at 1740 cm⁻¹ (ester C=O stretch).
  • Carbamate C=O and N-H stretches at 1675 cm⁻¹ and 3350 cm⁻¹ , respectively.
  • Aromatic C-H bending modes at 750 cm⁻¹ and 690 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 223.22 (C₁₁H₁₃NO₄⁺).
  • Major fragments:
    • m/z 178 (loss of isopropyl group, C₈H₅NO₄⁺).
    • m/z 121 (benzoyl ion, C₇H₅O₂⁺).
    • m/z 77 (phenyl ion, C₆H₅⁺).

Computational Chemistry Approaches (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative potential localized at carbonyl oxygens (–45 kcal/mol), favoring nucleophilic attack.
  • Conformational Analysis : The lowest-energy conformation places the isopropyl group perpendicular to the benzene ring (torsion angle: 87°), minimizing steric strain.

Table 2 summarizes DFT-derived molecular orbitals:

Orbital Energy (eV) Localization
HOMO -6.2 Benzene π-system
LUMO -1.4 Carbamate carbonyl π* orbital

The carbamate group’s electron-withdrawing nature reduces aromatic ring electron density, as evidenced by Natural Bond Orbital (NBO) charges of –0.32 e⁻ on the benzene carbons.

Properties

CAS No.

88599-41-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

propan-2-yl 2-carbamoyloxybenzoate

InChI

InChI=1S/C11H13NO4/c1-7(2)15-10(13)8-5-3-4-6-9(8)16-11(12)14/h3-7H,1-2H3,(H2,12,14)

InChI Key

PPKPDEXFZGRPNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1OC(=O)N

Origin of Product

United States

Preparation Methods

Esterification of Benzoic Acid with Isopropanol

The fundamental step in preparing the isopropyl ester involves the esterification of benzoic acid with isopropanol. This reaction is typically acid-catalyzed and involves removal of water to drive the equilibrium toward ester formation.

  • Reaction Conditions :

    • Temperature range: 160 °C to 250 °C
    • Catalyst: Tin(II) compounds (e.g., tin(II) chloride) are effective catalysts that promote esterification without requiring base treatment.
    • Water removal: Continuous distillation of water formed during the reaction is essential to shift equilibrium toward ester formation.
    • Excess alcohol: Isopropanol is often used in excess to facilitate water removal by azeotropic distillation.
  • Catalyst Removal : After esterification, the tin catalyst and its byproducts can be removed by filtration or centrifugation without base treatment, resulting in a final product with tin content below 1 mg/kg, often less than 0.1 mg/kg.

Formation of the Aminocarbonyl (Carbamate) Group

The aminocarbonyloxy substituent is introduced by carbamate formation, which can be achieved by reacting the isopropyl benzoate intermediate with an appropriate amine or isocyanate derivative.

  • Typical Route :

    • React isopropyl benzoate with an aminocarbonyl source such as an isocyanate or carbamoyl chloride.
    • Conditions are controlled to favor carbamate ester formation without hydrolysis or side reactions.
    • The reaction may be performed in an inert solvent under mild heating.
  • Alternative Methods :

    • Direct carbamate ester synthesis by reacting benzoic acid derivatives with carbamates under dehydrating conditions.
    • Use of coupling agents to facilitate carbamate bond formation.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.
  • Characterization includes melting point determination, IR spectroscopy (to confirm carbamate and ester functional groups), and elemental analysis.

Data Table: Typical Esterification Reaction Parameters

Parameter Typical Range/Value Notes
Reactants Benzoic acid + Isopropanol Molar ratio often >1:1 (alcohol excess)
Catalyst Tin(II) compound (e.g., SnCl2) 0.1–1% w/w relative to benzoic acid
Temperature 160 °C – 250 °C Controlled to optimize esterification rate
Reaction time 4 – 8 hours Depends on scale and catalyst loading
Water removal method Azeotropic distillation Continuous removal to drive equilibrium
Catalyst removal Filtration or centrifugation No base treatment required
Final tin content <1 mg/kg (preferably <0.1 mg/kg) Ensures product purity

Research Findings and Notes

  • The use of tin(II) catalysts in esterification of benzoic acid with long-chain alcohols (9 or 13 carbon atoms) has been well documented, showing high efficiency and ease of catalyst removal. Although the cited patent focuses on longer-chain alcohols, the principles apply to isopropanol esterification with appropriate adjustments.
  • The carbamate formation step is critical for introducing the aminocarbonyl group. Literature indicates that carbamate esters can be synthesized via reaction of esters with isocyanates or by carbamoylation of alcohols under controlled conditions.
  • Purity and yield depend heavily on reaction conditions, catalyst choice, and effective removal of water and unreacted reagents.
  • Analytical techniques such as IR spectroscopy confirm the presence of characteristic carbamate (C=O stretch near 1700 cm⁻¹) and ester groups, ensuring the correct product formation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Isofenphos-methyl (CAS 25311-71-1): Molecular Formula: C₁₄H₂₂NO₄PS Functional Groups: Phosphorothioyl (-PS), methoxy (-OCH₃), and isopropylamino groups . Application: Organophosphate insecticide targeting acetylcholinesterase .

Benzoic acid, 4-[1-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester (CAS 939760-52-8): Molecular Formula: C₁₅H₂₂N₂O₄ Functional Groups: Tert-butoxycarbonyl (Boc-protected amine) and methyl ester . Application: Pharmaceutical intermediate for peptide synthesis .

Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, 1,1-dimethylethyl ester (CAS 135813-13-7): Molecular Formula: C₁₅H₂₀ClNO₃S Functional Groups: Chloro (-Cl), thioxomethyl (-SC(O)-), and tert-butyl ester .

Functional Group Impact:
  • Aminocarbonyloxy (-OCONH₂): Enhances hydrogen bonding and water solubility compared to hydrophobic groups like phosphorothioyl (-PS). Carbamates are known for moderate toxicity as reversible acetylcholinesterase inhibitors .
  • Phosphorothioyl (-PS): Increases lipophilicity and environmental persistence, typical of organophosphates with high acute toxicity .
  • Tert-Butoxycarbonyl (Boc) : Used in protecting amines during synthesis, improving stability and handling .

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility (mg/L) LogP (Octanol/Water) Stability Profile
Target Compound (C₁₂H₁₅NO₄) 237.25 ~250 (estimated) 1.2–1.5 Hydrolytically stable at neutral pH
Isofenphos-methyl (C₁₄H₂₂NO₄PS) 345.40 20–30 3.8–4.2 Prone to hydrolysis in acidic/alkaline conditions
Benzoic acid, Boc-protected (C₁₅H₂₂N₂O₄) 294.35 <10 2.5–3.0 Stable under inert conditions

Key Findings :

  • The target compound’s aminocarbonyloxy group improves water solubility compared to Isofenphos-methyl, which is critical for bioavailability in pharmaceutical applications .
  • Isofenphos-methyl’s higher LogP reflects its lipophilicity, contributing to bioaccumulation risks in environmental matrices .

Key Findings :

  • Isofenphos-methyl is listed in the U.S. EPA’s Toxics Release Inventory (TRI) due to its high toxicity and environmental risks .

Biological Activity

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester, commonly referred to as isopropyl anthranilate, is an organic compound with the molecular formula C11H13NO4C_{11}H_{13}NO_4 and a molecular weight of approximately 223.23 g/mol. This compound features a benzoic acid moiety that is substituted with an aminocarbonyl group and an isopropyl ester. Its unique structural arrangement contributes to its chemical properties and biological activities.

Isopropyl anthranilate exhibits a variety of biological activities that can be attributed to its chemical structure. The compound interacts with various biological systems, promoting cellular processes such as protein degradation and potentially influencing metabolic pathways. Specifically, it has been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein turnover .

Biological Evaluation

Research indicates that benzoic acid derivatives, including isopropyl anthranilate, have significant implications in biological systems:

  • Protein Degradation : Studies have demonstrated that compounds similar to isopropyl anthranilate enhance the activity of cathepsins B and L, enzymes involved in protein degradation. This suggests a potential role in modulating proteostasis networks .
  • Cytotoxicity : In cell-based assays involving cancer cell lines (Hep-G2 and A2058), isopropyl anthranilate exhibited low cytotoxicity, indicating its safety profile for potential therapeutic applications .
  • Antioxidant Activity : The compound has been associated with antioxidant properties, which may provide protective effects against oxidative stress in cells.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
Benzoic AcidC7H6O2Basic aromatic carboxylic acid; used as a preservative.
Isopropyl BenzoateC10H12O2Ester of benzoic acid; used as a solvent and fragrance.
Anthranilic AcidC7H7NO2Amino-substituted benzoic acid; involved in dye synthesis.
Salicylic AcidC7H6O3Hydroxybenzoic acid; known for its use in acne treatment.

The unique combination of the aminocarbonyl group with an isopropyl ester structure differentiates isopropyl anthranilate from other compounds in this class, imparting distinct biological activities not found in these other compounds.

Study on Protein Degradation Systems

A study published in Nature evaluated various benzoic acid derivatives and their effect on the UPP and ALP pathways. The findings indicated that certain derivatives significantly enhanced the activity of these pathways, suggesting their potential as therapeutic agents for conditions associated with impaired protein degradation systems .

Antioxidant and Cytotoxic Properties

In another investigation focusing on the antioxidant properties of benzoic acid derivatives, it was found that isopropyl anthranilate displayed notable free radical scavenging activity. This property was linked to its ability to protect cellular components from oxidative damage, thus supporting its use in formulations aimed at reducing oxidative stress-related conditions.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this ester from 2-(carbamoyloxy)benzoic acid?

Answer:
The esterification of 2-(carbamoyloxy)benzoic acid with isopropyl alcohol can be achieved using concentrated sulfuric acid (H₂SO₄) or dry HCl as a catalyst under reflux conditions (~70–80°C) for 6–12 hours . Post-reaction, neutralization with sodium carbonate (Na₂CO₃) followed by solvent extraction (e.g., dichloromethane) and recrystallization in ethanol yields the purified product. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester carbonyl peak detection (~1740 cm⁻¹).

Advanced: How does the carbamate substituent at the 2-position influence the compound’s electronic properties and reactivity?

Answer:
The carbamate group (–O–C(=O)–NH₂) acts as a strong electron-withdrawing group due to resonance effects, polarizing the benzene ring and directing electrophilic substitution to the para position. Computational modeling (e.g., density functional theory, DFT) can quantify this effect by calculating Fukui indices or electrostatic potential maps . Experimental validation via Hammett substituent constants (σₚ) derived from kinetic studies of hydrolysis or nitration reactions may reveal meta/para selectivity shifts .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • 1H/13C NMR : Confirm ester (–COO–) and carbamate (–NH–COO–) groups via characteristic shifts (e.g., ester methyl protons at δ 1.2–1.4 ppm; carbamate NH₂ protons at δ 5.5–6.5 ppm) .
  • FT-IR : Detect ester C=O (~1740 cm⁻¹) and carbamate N–H stretches (~3350 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved methodologically?

Answer:
Contradictions often arise from solvent purity, temperature variations, or measurement techniques (e.g., shake-flask vs. HPLC). To resolve:

Perform equilibrium solubility assays at controlled temperatures (25°C ± 0.5°C) using USP-grade solvents.

Validate with dynamic light scattering (DLS) to detect aggregation in nonpolar solvents (e.g., hexane) .

Cross-reference with NIST Webbook data for temperature-dependent solubility curves .

Basic: What are the critical stability considerations for long-term storage?

Answer:

  • Hydrolysis Risk : The ester bond is susceptible to hydrolysis in humid conditions. Store in anhydrous environments (e.g., desiccator with silica gel) .
  • Photostability : UV light may degrade the carbamate group. Use amber glassware and conduct accelerated photodegradation studies (ICH Q1B guidelines) with UVA/UVB exposure .
  • Thermal Stability : Monitor decomposition via differential scanning calorimetry (DSC) to identify melting points and exothermic events .

Advanced: What computational methods predict the compound’s bioavailability and membrane permeability?

Answer:

  • Lipophilicity : Calculate logP (octanol-water partition coefficient) using the Joback method (based on group contributions) or McGowan method (molar volumes) .
  • Permeability : Apply the Crippen fragmentation model to estimate blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME can simulate intestinal absorption and cytochrome P450 interactions using SMILES notation .

Basic: How can regioselective functionalization of the benzene ring be achieved post-synthesis?

Answer:
The carbamate group’s electron-withdrawing nature directs electrophiles (e.g., nitronium ion, NO₂⁺) to the para position. For nitration:

Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration.

Isolate the para-nitro derivative via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: What strategies mitigate competing side reactions during esterification (e.g., carbamate cleavage)?

Answer:

  • Catalyst Optimization : Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce acid-mediated carbamate hydrolysis .
  • Protecting Groups : Temporarily protect the carbamate NH₂ with tert-butoxycarbonyl (Boc) before esterification, followed by deprotection with trifluoroacetic acid (TFA) .
  • Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect early-stage side products and adjust reaction parameters .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of isopropyl alcohol vapors or acid fumes .
  • Spill Management : Neutralize acid residues with Na₂CO₃ and absorb organic spills with vermiculite .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Answer:

  • Synthetic Labeling : Introduce ¹³C at the ester carbonyl via isotopically labeled isopropyl alcohol (¹³CH₃)₂CHOH during esterification .
  • Metabolic Studies : Track labeled metabolites in vitro (e.g., liver microsomes) using LC-MS/MS to identify hydrolysis products (e.g., 2-(carbamoyloxy)benzoic acid) .

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